

Synonyms for Ethylmethylmalonyl Chloride in Organic Synthesis

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Compound of Interest

Compound Name: Ethylmethylmalonyl chloride

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Core Identity & Chemical Definition

Ethylmethylmalonyl chloride refers to the acyl chloride derivative of 2-ethyl-2-methylmalonic acid. In precise organic synthesis nomenclature, it is most accurately defined as 2-ethyl-2-methylpropanedioyl dichloride.

It is a critical electrophilic intermediate used to introduce the gem-ethyl-methyl moiety into heterocyclic scaffolds, particularly in the formation of barbiturates (e.g., 5-ethyl-5-methylbarbituric acid) and herbicidal isoxazolidinediones.

Chemical Structure[1][2][3][4]

- Formula: $C_6H_8Cl_2O_2$
- Molecular Weight: 183.03 g/mol
- Structure: A central quaternary carbon bonded to one ethyl group, one methyl group, and two chlorocarbonyl (-COCl) groups.

Nomenclature & Synonyms

Accuracy in nomenclature is vital to avoid fatal experimental errors, particularly distinguishing between the dichloride (di-acid chloride) and the monochloride (ester-acid chloride).

Primary Technical Synonyms

These terms refer to the di-acyl chloride (ClOC-C(Et)(Me)-COCl):

- 2-Ethyl-2-methylmalonyl dichloride (Most unambiguous technical name)
- 2-Ethyl-2-methylpropanedioyl dichloride (IUPAC systematic name)
- Ethylmethylmalonic acid dichloride
- **Ethylmethylmalonyl chloride** (Common usage; implies the dichloride in heterocycle synthesis context)

Ambiguous & Related Terms (Risk of Confusion)

Researchers must distinguish this compound from "half-chloride" esters often used in similar pathways:

- Ethyl methyl malonyl chloride: This spacing often implies the ethyl ester of methylmalonyl chloride (EtOOC-CH(Me)-COCl), a completely different mono-functional reagent.
- Ethyl malonyl chloride: Refers to the ethyl ester of malonyl chloride (EtOOC-CH₂-COCl), lacking the alpha-methyl substitution.

Comparison Table: Structural Variants

Common Name	Systematic Name	Structure	Functionality
Ethylmethylmalonyl chloride	2-Ethyl-2-methylpropanedioyl dichloride	ClOC-C(Et)(Me)-COCl	Difunctional Electrophile
Ethyl methylmalonyl chloride	Ethyl 2-chloro-3-oxobutanoate (approx)	EtOOC-CH(Me)-COCl	Monofunctional Electrophile
Diethylmalonyl dichloride	2,2-Diethylpropanedioyl dichloride	ClOC-C(Et) ₂ -COCl	Difunctional (Diethyl analog)

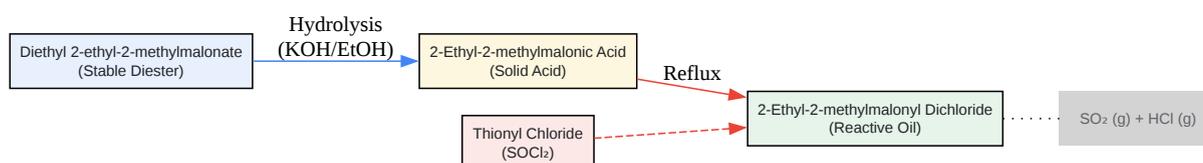
Synthesis & Preparation Protocol

Because 2-ethyl-2-methylmalonyl dichloride is moisture-sensitive and hydrolytically unstable, it is frequently synthesized in situ or freshly prepared from its stable acid precursor.

Mechanistic Pathway

The synthesis proceeds via the nucleophilic acyl substitution of 2-ethyl-2-methylmalonic acid with thionyl chloride (SOCl_2). The reaction is driven by the formation of gaseous SO_2 and HCl byproducts.[1]

Reaction Scheme (DOT Diagram)



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Caption: Synthesis of 2-ethyl-2-methylmalonyl dichloride from stable diester precursors via acid hydrolysis and chlorination.

Experimental Protocol

Objective: Preparation of 2-ethyl-2-methylmalonyl dichloride from 2-ethyl-2-methylmalonic acid.

Reagents:

- 2-Ethyl-2-methylmalonic acid (1.0 eq)
- Thionyl chloride (SOCl_2) (Excess, ~5-10 eq)
- Catalyst: DMF (Dimethylformamide) - 1-2 drops (Optional, accelerates Vilsmeier-Haack type activation)

Procedure:

- **Setup:** Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl_2 or Ar line) to exclude moisture.
- **Addition:** Charge the flask with 2-ethyl-2-methylmalonic acid. Add thionyl chloride slowly. The reaction is endothermic initially but will evolve gas.
- **Reflux:** Heat the mixture to reflux (approx. $75\text{-}80^\circ\text{C}$) for 2–4 hours. Monitor the cessation of HCl/SO_2 gas evolution (bubbler check).
- **Isolation:** Distill off the excess thionyl chloride under reduced pressure (vacuum).
- **Purification:** The residue is the crude acid chloride (typically an oil). It can be distilled under high vacuum for high-purity applications, though crude is often sufficient for immediate condensation.

Safety Note: This reaction generates toxic HCl and SO_2 gases.^[1] Must be performed in a high-efficiency fume hood.

Applications in Drug Development

The gem-disubstituted malonyl moiety is a pharmacophore found in several sedative-hypnotics and herbicides.

Barbiturate Synthesis

Ethylmethylmalonyl dichloride reacts with urea or N-substituted ureas to form 5-ethyl-5-methylbarbituric acid derivatives.

- **Mechanism:** Dual N-acylation of urea.
- **Advantage:** Using the dichloride (vs. diester) allows the reaction to proceed under milder, non-alkoxide conditions, or with less nucleophilic ureas.

Isomer Differentiation

It is crucial for synthesizing specific isomers of barbiturates where the C5 substitution pattern dictates pharmacokinetics (e.g., duration of action). The ethyl/methyl substitution provides an intermediate duration compared to diethyl (long) or substituted-vinyl (short) analogs.

Herbicidal Isoxazolidinediones

Patents indicate the use of this chloride in condensing with hydroxylamines to form isoxazolidine-3,5-diones, a class of agricultural chemicals.

References

- Preparation of Malonyl Chlorides: Organic Syntheses, Coll. Vol. 4, p. 222 (1963). (General method for substituted malonyl chlorides using SOCl_2).
- Synthesis of 2-ethyl-2-methylmalonyl dichloride: U.S. Patent 4,302,238. Herbicidal isoxazolidine-3,5-diones. (Describes the specific chlorination of 2-ethyl-2-methylmalonic acid).
- Precursor Identification: PubChem Compound Summary for CID 16293, Diethyl 2-ethyl-2-methylmalonate.
- General Reactivity of Malonyl Chlorides: Journal of the American Chemical Society, "The Reaction of Malonyl Chloride with some 1,3-Dicarbonyl Compounds." (Context on electrophilicity).

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Sources

- [1. m.youtube.com \[m.youtube.com\]](https://m.youtube.com)
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